3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
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Overview
Description
3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3,4-dichlorophenyl group using a halogenation reaction.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the dichlorophenyl group to a less oxidized state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Reduced dichlorophenyl derivatives
Substitution Products: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry
Synthesis of New Derivatives: The compound can be used as a starting material for the synthesis of new piperidine derivatives with potential pharmacological activities.
Biology
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
Chemical Industry: The compound can be used in the chemical industry for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
- 3-(2-Hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
- 3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid Methyl Ester
Uniqueness
The presence of both the 3,4-dichlorophenyl group and the hydroxyethyl group in the compound’s structure may confer unique pharmacological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H25Cl2NO3 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
tert-butyl 3-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25Cl2NO3/c1-17(2,3)24-16(23)21-9-4-7-18(12-21,8-10-22)13-5-6-14(19)15(20)11-13/h5-6,11,22H,4,7-10,12H2,1-3H3 |
InChI Key |
CYKSFJTYFSKIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCO)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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